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Compound of Interest

Compound Name: Taspoglutide

Cat. No.: B612308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Taspoglutide is a synthetic glucagon-like peptide-1 (GLP-1) receptor agonist that was

developed for the treatment of type 2 diabetes. As an analogue of human GLP-1, it mimics the

endogenous incretin hormone's effects, including stimulating glucose-dependent insulin

secretion, suppressing glucagon secretion, and slowing gastric emptying.[1][2][3] This technical

guide provides an in-depth overview of taspoglutide's core characteristics, including its amino

acid sequence, pharmacological data, experimental protocols, and the associated signaling

pathway.

Core Data Summary
Amino Acid Sequence
Taspoglutide is a 30-amino acid peptide. Its sequence is a modification of the native human

GLP-1(7-36)NH₂.[4] The sequence is as follows:

His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-

Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂[5][6]

Key modifications from the native human GLP-1 include the substitution of Alanine at position 8

and Glycine at position 35 with 2-aminoisobutyric acid (Aib).[5][7][8] These substitutions were

engineered to confer resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4)

and other proteases, thereby extending the peptide's plasma half-life.[3][4][7]
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Physicochemical Properties
Property Value Reference

Molecular Formula C152H232N40O45 [6][9]

Molecular Weight 3339.7 g/mol [6]

CAS Registry Number 275371-94-3 [9]

Pharmacological Data
In Vitro Potency and Affinity
Taspoglutide demonstrates a high affinity and potency for the human GLP-1 receptor,

comparable to the native ligand.

Parameter Taspoglutide
Human GLP-1(7-
36)NH₂

Reference

Binding Affinity (Ki) 1.1 ± 0.2 nM 1.5 ± 0.3 nM [7][10]

cAMP Production

(EC50)
0.06 nM 0.08 nM [7][10]

Clinical Efficacy from Phase 3 Trials (T-emerge Program)
The following tables summarize key efficacy data from the T-emerge clinical trial program.

Table 1: Change in HbA1c from Baseline at 24 Weeks
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Treatment
Group

Mean Baseline
HbA1c (%)

Mean Change
from Baseline
(%)

P-value vs.
Placebo

Reference

Placebo ~8.1 -0.09 - [11]

Taspoglutide 10

mg weekly
~8.1 -1.01 < 0.0001 [11]

Taspoglutide 20

mg weekly
~8.1 -1.18 < 0.0001 [11]

Exenatide 10 µg

twice-daily
8.1 -0.98 - [12]

Taspoglutide 10

mg weekly (vs.

Exenatide)

8.1 -1.24 < 0.0001 [12]

Taspoglutide 20

mg weekly (vs.

Exenatide)

8.1 -1.31 < 0.0001 [12]

Table 2: Change in Body Weight from Baseline at 24 Weeks
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Treatment Group
Mean Change from
Baseline (kg)

P-value vs. Placebo Reference

Placebo -1.23 - [11]

Taspoglutide 10 mg

weekly
-1.45 0.61 [11]

Taspoglutide 20 mg

weekly
-2.25 0.02 [11]

Exenatide 10 µg

twice-daily
-2.3 - [12]

Taspoglutide 10 mg

weekly (vs. Exenatide)
-1.6 < 0.05 [12]

Taspoglutide 20 mg

weekly (vs. Exenatide)
-2.3 Not significant [12]

Experimental Protocols
GLP-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of

taspoglutide for the GLP-1 receptor.

Materials:

Membrane preparations from cells stably overexpressing the human GLP-1 receptor (e.g.,

CHO or HEK-293 cells).[10][13]

[¹²⁵I]hGLP-1(7-36)NH₂ (radioligand).[10]

Unlabeled hGLP-1(7-36)NH₂ (for determining non-specific binding).[10]

Taspoglutide and other test compounds.

Assay Buffer: 50 mM Tris-HCl, 0.1 mg/ml bacitracin, and 0.1% BSA.[10]
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Wash Buffer: Ice-cold buffer (composition may vary).[10]

GF/C filters, presoaked in 0.5% polyethylenimine.[10]

Brandel filtration manifold or similar apparatus.[10]

Procedure:

Aliquots of the washed membrane preparations are incubated with a fixed concentration of

[¹²⁵I]hGLP-1(7-36)NH₂ (e.g., 0.05 nM) and varying concentrations of the unlabeled test

compound (taspoglutide).[10]

Incubations are carried out for 100 minutes at 25°C in a final assay volume of 0.5 ml.[10]

To determine non-specific binding, a parallel set of incubations is performed in the presence

of a high concentration of unlabeled hGLP-1(7-36)NH₂ (e.g., 1000 nM).[10]

The incubations are terminated by rapid filtration through the presoaked GF/C filters using a

filtration manifold.[10]

Each filter is then washed multiple times (e.g., three times with 5 ml aliquots) with ice-cold

wash buffer to remove unbound radioligand.[10]

The radioactivity retained on the filters is quantified using a gamma counter.

Specific binding is calculated by subtracting the non-specific binding from the total binding.

The affinity constant (Ki) is determined by analyzing the competition binding data using

appropriate software (e.g., Prism).

cAMP Production Assay
This protocol describes an assay to measure the potency of taspoglutide in stimulating

intracellular cyclic AMP (cAMP) production.

Materials:

CHO or HEK293 cells stably expressing the human GLP-1 receptor.[7][10]
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Cell culture medium (e.g., Opti-MEM).[14]

Taspoglutide and other test compounds.

Phosphodiesterase (PDE) inhibitors (e.g., IBMX), if necessary.[15]

cAMP assay kit (e.g., HTRF-based or ELISA-based).[15][16]

Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

Cells are seeded in 96-well or 384-well plates and cultured overnight.[14]

The culture medium is replaced with assay medium, which may or may not contain a PDE

inhibitor.[14][15]

Cells are stimulated with varying concentrations of taspoglutide or other agonists for a

defined period (e.g., 30 minutes) at 37°C.[16]

Following stimulation, the cells are lysed according to the cAMP assay kit manufacturer's

instructions.[15]

The intracellular cAMP concentration is determined using the assay kit and a compatible

plate reader.[15]

The potency of the compound (EC50) is calculated by plotting the cAMP concentration

against the log of the agonist concentration and fitting the data to a sigmoidal dose-response

curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (In
Vitro)
This protocol details the steps to assess the effect of taspoglutide on insulin secretion from

pancreatic beta-cells in response to glucose.

Materials:
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INS-1E cells or isolated pancreatic islets.[10][17]

Culture medium for beta-cells.

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM).

KRBH buffer with high glucose (e.g., 16.7 mM).[10]

Taspoglutide at various concentrations.

Insulin immunoassay kit (e.g., ELISA or HTRF).

Procedure:

Beta-cells (e.g., INS-1E) are seeded in multi-well plates and cultured to the desired

confluency.

The cells are pre-incubated in KRBH buffer with low glucose for a period (e.g., 1-2 hours) to

establish a basal state.

The pre-incubation buffer is removed, and the cells are then incubated with KRBH buffer

containing either low or high glucose, in the presence or absence of different concentrations

of taspoglutide.[10]

The incubation is carried out for a specific duration (e.g., 30-60 minutes) at 37°C.

At the end of the incubation, the supernatant is collected to measure the amount of secreted

insulin.

The insulin concentration in the supernatant is quantified using an insulin immunoassay.

The results are analyzed to determine the glucose-dependent insulinotropic effect of

taspoglutide.

Signaling Pathway and Experimental Workflows
Taspoglutide-Induced GLP-1 Receptor Signaling
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Taspoglutide, upon binding to the GLP-1 receptor on pancreatic beta-cells, initiates a signaling

cascade that is crucial for its glucoregulatory effects. The primary pathway involves the

activation of Gαs, leading to increased cAMP production and subsequent potentiation of

glucose-stimulated insulin secretion.

Plasma Membrane Cytosol

Taspoglutide GLP-1 Receptor
Binds

G Protein (Gαsβγ)
Activates

Adenylyl Cyclase
Activates

ATP cAMPConverts Protein Kinase A
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Caption: Taspoglutide signaling pathway in pancreatic beta-cells.

Experimental Workflow for In Vitro Potency Assessment
The following diagram illustrates a typical workflow for determining the in vitro potency of a

GLP-1 receptor agonist like taspoglutide.
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Caption: Workflow for determining the in vitro potency of taspoglutide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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